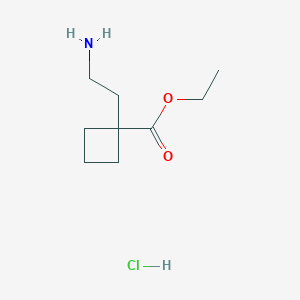
4-氯-5-硝基喹唑啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-nitroquinazoline is a chemical compound with the CAS Number: 75224-28-1. It has a molecular weight of 209.59 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for 4-Chloro-5-nitroquinazoline is the same as its common name . The InChI code for this compound is 1S/C8H4ClN3O2/c9-8-7-5(10-4-11-8)2-1-3-6(7)12(13)14/h1-4H .Physical And Chemical Properties Analysis
4-Chloro-5-nitroquinazoline is a powder in physical form . It has a melting point of 140-145 degrees .科学研究应用
Synthesis of Biologically Active Compounds
4-Chloro-5-nitroquinazoline can be used in the synthesis of biologically active compounds. For instance, quinazoline and quinazolinones scaffolds, which can be derived from 4-Chloro-5-nitroquinazoline, are present in a diverse range of biologically active compounds with huge therapeutic potential . These include anticancer, antimicrobial, antiviral, antituberculosis, antifungal, antimalarial, anti-inflammatory, analgesic, and antidiabetic properties .
Production of Tyrosine Kinase Inhibitors
Many quinazoline derivatives, in particular the 4-anilinoquinazolines such as gefitinib, erlotinib, lapatinib, vandetanib, icotinib, afatinib and dacomitinib are approved as tyrosine kinase inhibitors (TKI) for the treatment of different cancers in targeted therapies . These can be synthesized using 4-Chloro-5-nitroquinazoline.
Synthesis of Quinazoline Derivatives
Halogenated quinazolinones and quinazolines, which can be synthesized from 4-Chloro-5-nitroquinazoline, are versatile synthetic intermediates for the metal-catalyzed carbon–carbon bond formation reactions . These reactions include the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling .
Production of Novel Polysubstituted Derivatives
The application of metal-catalyzed cross-coupling reactions on halogenated quinazolin-4-ones and their quinazolines can generate novel polysubstituted derivatives . These derivatives have potential applications in pharmaceuticals and materials .
Synthesis of Ghrelin Receptor Antagonists
The 3-substituted 2,6-diarylquinazolin-4 (3 H )-ones, which can be synthesized from 4-Chloro-5-nitroquinazoline, were found to be ghrelin receptor antagonists .
Synthesis of Vasopressin V1b Receptor Antagonists
The 3-substituted 2,6-diarylquinazolin-4 (3 H )-ones, which can be synthesized from 4-Chloro-5-nitroquinazoline, were found to be vasopressin V1b receptor antagonists .
安全和危害
The safety information for 4-Chloro-5-nitroquinazoline includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
未来方向
Quinazoline and quinazolinone derivatives have received significant attention due to their widely and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . This suggests that 4-Chloro-5-nitroquinazoline, as a quinazoline derivative, may have potential future applications in medicinal chemistry.
作用机制
Target of Action
4-Chloro-5-nitroquinazoline is a derivative of the quinazoline scaffold, which is known to be associated with several biological activities . The primary targets of quinazoline derivatives are often tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division .
Mode of Action
Many quinazoline derivatives function as inhibitors of tyrosine kinases . They bind to the tyrosine kinase enzymes and prevent them from adding a phosphate group to other proteins, thereby disrupting the signaling pathways that these enzymes regulate .
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-5-nitroquinazoline would be those involving the tyrosine kinase enzymes it targets. By inhibiting these enzymes, the compound can disrupt various signaling pathways within the cell . These pathways play crucial roles in many cellular processes, including cell growth, division, and differentiation .
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 4-Chloro-5-nitroquinazoline’s action would likely involve changes in the activity of the tyrosine kinase enzymes it targets. By inhibiting these enzymes, the compound could disrupt various cellular processes regulated by these enzymes, potentially leading to effects such as slowed cell growth or induced cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-5-nitroquinazoline. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .
属性
IUPAC Name |
4-chloro-5-nitroquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-7-5(10-4-11-8)2-1-3-6(7)12(13)14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSCGOLGMJZMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-nitroquinazoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Tert-butyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2834982.png)



![[1,3]Dioxolo[4,5-G]quinazoline-6,8-diol](/img/structure/B2834988.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-pyridyl ketone](/img/structure/B2834989.png)
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2834993.png)
![methyl 2-{[(6,7-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2834994.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2834995.png)




![9-cyclopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2835002.png)